Rocuronium Bromide Impurity 31

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

In the manufacturing of pharmaceuticals, the presence of impurities is inevitable. simsonpharma.comresearchgate.net Impurities are extraneous chemicals that remain in the Active Pharmaceutical Ingredient (API) or develop during formulation or upon aging. simsonpharma.comresearchgate.net The profiling of these impurities, which involves their identification, structural elucidation, and quantification, is a critical aspect of modern pharmaceutical analysis. simsonpharma.compharmainfo.in Regulatory bodies such as the ICH, USFDA, and the Canadian Drug and Health Agency have stringent guidelines concerning the purity of APIs. researchgate.netpharmainfo.in The presence of unwanted impurities, even in trace amounts, can significantly impact the efficacy and safety of a drug product. simsonpharma.comresearchgate.net Therefore, thorough impurity profiling is essential to ensure the quality and safety of pharmaceutical products. researchgate.netdada.nl

Overview of Rocuronium (B1662866) Bromide as a Reference Compound in Pharmaceutical Research

Rocuronium Bromide is a well-established aminosteroid (B1218566) neuromuscular blocking agent. pharmaffiliates.comdrugbank.com It is utilized in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation. drugbank.com Due to its well-characterized nature, Rocuronium Bromide serves as a crucial reference compound in pharmaceutical research and quality control. sigmaaldrich.comsigmaaldrich.com Reference standards, such as those for Rocuronium Bromide provided by the European Pharmacopoeia and the United States Pharmacopeia, are fundamental for the evaluation of both the manufacturing process and the final product's performance and safety. sigmaaldrich.com

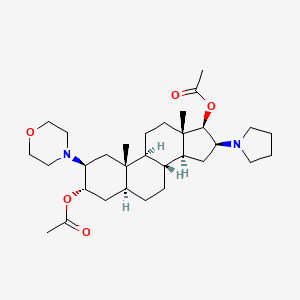

Definition and Structural Characteristics of Rocuronium Bromide Impurity 31

This compound is a known impurity associated with the API Rocuronium Bromide. veeprho.com It is a subject of analytical studies and is used for API development and as a pharmacopeial standard. biosynth.com

This compound is identified by several synonyms in scientific literature and chemical catalogs. These naming conventions are crucial for accurate identification and cross-referencing in research and regulatory submissions.

| Naming Convention | Synonym |

| Systematic Name | 1,2-Dehydro-3-oxo Rocuronium Bromide simsonpharma.compharmaffiliates.com |

| Pharmacopeial Name | Rocuronium EP Impurity H veeprho.comsimsonpharma.com |

| Other Synonyms | Rocuronium Bromide Impurity 21 chemicalbook.com |

The molecular characteristics of Impurity 31 are distinct from the parent compound, Rocuronium Bromide. These details are fundamental for its analytical characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C32H49BrN2O4 simsonpharma.comsimsonpharma.comacanthusresearch.com | 605.65 simsonpharma.comsimsonpharma.com |

| Rocuronium Bromide | C32H53BrN2O4 pharmaffiliates.comsigmaaldrich.comsimsonpharma.com | 609.68 pharmaffiliates.comsigmaaldrich.comsimsonpharma.com |

The primary structural modifications that differentiate this compound from the parent Rocuronium Bromide molecule are the dehydrogenation at the 1,2-position and the introduction of a ketone group at the 3-position. simsonpharma.compharmaffiliates.com These changes result in a lower molecular weight for the impurity compared to Rocuronium Bromide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N2O5/c1-20(34)37-28-17-22-7-8-23-24(31(22,4)19-27(28)33-13-15-36-16-14-33)9-10-30(3)25(23)18-26(29(30)38-21(2)35)32-11-5-6-12-32/h22-29H,5-19H2,1-4H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJSVTWBHUSYSZ-OBIZLECESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCC6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCC6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115993 | |

| Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-22-6 | |

| Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119302-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Degradation Pathways of Rocuronium Bromide Impurity 31

Impurity Formation during Rocuronium (B1662866) Bromide Synthesis

The synthesis of rocuronium bromide is a multi-step process that begins with a steroid precursor, typically epiandrosterone. The process involves several chemical transformations where impurities can be introduced or formed. Key stages include epoxidation, bromination, pyrrolidylation, reduction, acetylation, and the final quaternization step with allyl bromide.

The final stages of the rocuronium bromide synthesis are particularly critical for the formation of impurities.

Late-Stage Allylation: The quaternization of the tertiary amine precursor, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate, with allyl bromide is a crucial step where several impurities can arise. google.com This reaction involves the introduction of an allyl group to the pyrrolidine (B122466) nitrogen, forming the quaternary ammonium (B1175870) salt that is the active pharmaceutical ingredient. The use of a large excess of allyl bromide can lead to the formation of byproducts. google.com

Purification: Purification processes, such as crystallization and chromatography, are designed to remove impurities. However, these stages can also contribute to impurity formation if not carefully controlled. For instance, rocuronium bromide is unstable and can degrade when heated, which can lead to the formation of unknown impurities. google.com Lyophilization (freeze-drying) is a method used for purification, but it can introduce moisture, potentially leading to the hydrolysis of the ester group and the formation of Impurity C. google.com

While specific data for Impurity 31 is unavailable, the generation of other known impurities is highly dependent on the reaction conditions.

Temperature is a critical parameter throughout the synthesis and purification of rocuronium bromide.

The choice of solvents is crucial in controlling the impurity profile during synthesis and purification.

Synthesis: The quaternization reaction is typically carried out in a polar aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). google.comgoogle.com

Purification: Crystallization often involves a primary solvent such as dichloromethane and an anti-solvent like diethyl ether. The formation of solvates with various solvents is a known issue, making the removal of residual solvents difficult and potentially leading to the generation of impurities upon heating. google.com The use of different anti-solvents like methyl acetate (B1210297), ethyl acetate, and isobutyl acetate has been explored to minimize residual solvents and impurities. google.com

The stoichiometry of reagents, particularly allyl bromide in the final step, plays a significant role in impurity formation.

Excess Allyl Bromide: Historically, a large excess of allyl bromide (up to 8.7 equivalents) was used to drive the quaternization reaction to completion. google.com However, this can lead to the formation of undesired byproducts. google.com More recent methods aim to reduce the amount of allyl bromide to about 1.3 to 3 equivalents in the presence of an inorganic base to improve the impurity profile. google.com

Control of Other Reagents: The stoichiometry of other reagents in earlier steps, such as using 2 mol equivalents of pyrrolidine during the formation of an intermediate, can help to avoid the production of undesired side products and reduce the need for extensive purification. googleapis.com

The European Pharmacopoeia lists several impurities for rocuronium bromide. Understanding these helps to contextualize the potential nature of uncharacterized impurities.

Impurity A: This is the precursor molecule before the addition of the allyl group. Its presence indicates an incomplete quaternization reaction. pharmaffiliates.com

Impurity C: This is the 17-desacetyl derivative of rocuronium bromide, formed by the hydrolysis of the ester group at position 17. google.com It is a major degradation product, and its formation is promoted by moisture and non-acidic pH. google.comgoogle.comgoogle.comjournalijar.com

Impurity E and F: These are disubstituted impurities that can be difficult to remove. ccspublishing.org.cn Their formation can be avoided by alternative synthetic routes. ccspublishing.org.cn

Other Impurities: A variety of other impurities are known, including epimers and derivatives with modifications at different positions of the steroid nucleus. clearsynth.com

The formation of these impurities is influenced by the factors discussed above, such as reaction temperature, solvent choice, and reagent ratios.

Interactive Data Table: Factors Influencing Rocuronium Bromide Impurity Formation

| Factor | Condition | Potential Outcome/Affected Impurities |

| Temperature | Elevated temperatures during purification | Increased degradation, formation of unknown impurities and Impurity C google.comcbg-meb.nl |

| Solvent | Use of certain organic solvents | Formation of stable solvates, difficult to remove google.com |

| Solvent | Dichloromethane/diethyl ether for crystallization | Standard purification, but residual solvents can be an issue |

| Reagent | Large excess of allyl bromide | Formation of byproducts google.com |

| Reagent | Controlled stoichiometry of allyl bromide (1.3-3 eq.) | Reduced impurity profile google.com |

| pH | Non-acidic or alkaline conditions | Increased formation of Impurity C via hydrolysis google.comgoogle.comjournalijar.com |

| Moisture | Presence of water during processing/storage | Increased formation of Impurity C via hydrolysis google.com |

Influence of Reaction Conditions on Impurity 31 Generation

Degradation Pathways Leading to Rocuronium Bromide Impurity 31

This compound, identified as 17-Desacetyl Rocuronium Bromide or Impurity C, is a principal degradation product of the neuromuscular blocking agent Rocuronium Bromide. lgcstandards.comgoogle.compharmaffiliates.com Its formation is primarily attributed to the hydrolysis of the ester bond at the 17-position of the rocuronium molecule. google.com This process is a key factor in the stability of Rocuronium Bromide preparations, with various environmental factors influencing the rate of degradation. google.comgoogle.com

Oxidative Degradation of Rocuronium Bromide as a Source of Impurity 31

Rocuronium Bromide demonstrates instability under oxidative conditions, which can lead to the formation of Impurity 31. google.com Studies have shown that exposure of Rocuronium Bromide to oxidizing agents, such as hydrogen peroxide (H₂O₂), significantly accelerates its degradation. google.comnih.govscilit.com In one particular study, subjecting Rocuronium Bromide to 30% H₂O₂ resulted in a substantial increase in the content of Impurity 31 (Impurity C). google.com Another investigation performing forced degradation under oxidative stress (using 3% H₂O₂) also identified degradation of the parent compound. nih.govscilit.com While oxidative stress can affect other parts of the rocuronium molecule, such as the morpholine (B109124) ring, its role in the formation of Impurity 31 through the destabilization of the ester linkage is a noted degradation pathway. google.comnih.gov

Investigation of Impurity 31 Formation under Forced Degradation Conditions

Forced degradation studies are essential for understanding the stability profile of a drug substance and identifying its degradation products. Rocuronium Bromide has been subjected to various stress conditions as per International Conference on Harmonisation (ICH) guidelines, including acidic, alkaline, thermal, oxidative, and photolytic stress. nih.govscilit.com These studies confirm that Impurity 31 (Impurity C) is a major degradant formed under several of these conditions. google.comgoogle.com

The formation of Impurity 31 is particularly pronounced under alkaline, oxidative, and high-temperature conditions. google.com The hydrolysis of the 17-ester bond is the primary mechanism, leading to this deacetylated impurity. google.com While the compound is relatively stable under acidic conditions with controlled pH, high concentrations of acid during manufacturing can also promote hydrolysis. google.comgoogle.com

The table below summarizes the findings from forced degradation studies on Rocuronium Bromide and the resulting formation of Impurity 31 (Impurity C).

| Stress Condition | Parameters | Observed Outcome for Impurity 31 (Impurity C) | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | 2M NaOH | Significant increase in Impurity 31 content. | google.comnih.gov |

| Acidic Hydrolysis | 1M - 2M HCl | Relatively stable; no significant change in Impurity 31 content observed in one study. However, another suggests high H+ concentration can promote hydrolysis. | google.comgoogle.comnih.gov |

| Oxidative Degradation | 3% - 30% H₂O₂ | Significant increase in Impurity 31 content. | google.comnih.govscilit.com |

| Thermal Degradation | 121°C for 20 minutes | Impurity 31 content increased threefold. | google.com |

| Thermal Degradation | 135°C | Degradation of Rocuronium Bromide observed. | nih.govscilit.com |

| Photolytic Degradation | UV light at 254 nm | Degradation of Rocuronium Bromide observed. | nih.govscilit.com |

Impurity 31 as a Degradation Product of Rocuronium Bromide

Impurity 31, chemically known as 17-Desacetyl Rocuronium Bromide and designated as Impurity C in pharmacopeias, is unequivocally identified as a major degradation product of Rocuronium Bromide. google.compharmaffiliates.comjournalijar.com It is the primary hydrolytic degradant that forms during both the manufacturing process and storage of Rocuronium Bromide injections. google.com The major degradation pathway involves hydrolysis, particularly at a higher pH, which results in the formation of Impurity 31. journalijar.com Its presence and quantity are critical quality attributes monitored in pharmaceutical formulations to ensure the stability and safety of the final drug product. google.com

Investigation of Impurity 31 as a Metabolic Product of Rocuronium Bromide

In addition to being a product of chemical degradation, Impurity 31 (17-Desacetyl Rocuronium Bromide) has also been identified as a metabolite of Rocuronium Bromide. lgcstandards.comjournalijar.comnih.gov Following administration, Rocuronium Bromide undergoes some hepatic metabolism. nih.gov This metabolic process includes the deacetylation of the parent compound to form 17-desacetyl-rocuronium, which is less active than Rocuronium Bromide. nih.gov Therefore, Impurity 31 is not only a marker for the stability of the pharmaceutical preparation but is also a product of the biotransformation of Rocuronium Bromide within the body. journalijar.comnih.gov

Advanced Analytical Methodologies for Detection and Characterization of Rocuronium Bromide Impurity 31

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of Rocuronium (B1662866) Bromide and its related impurities. These methods offer high resolution, sensitivity, and specificity, making them ideal for routine quality control and stability studies.

The development of a robust HPLC method is essential for accurately monitoring impurities like Impurity 31. This involves a systematic approach to optimizing various chromatographic parameters to achieve the desired separation and sensitivity. Forced degradation studies are often conducted under various stress conditions—such as acidic, basic, oxidative, thermal, and photolytic—to ensure the stability-indicating nature of the method. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Rocuronium Bromide and its impurities. nih.gov This method is effective for separating compounds with varying polarities.

The choice of the stationary phase is a critical factor in achieving successful separation in RP-HPLC. For the analysis of Rocuronium Bromide and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are frequently employed. nih.govgoogle.com These columns provide a non-polar stationary phase that retains the analytes based on their hydrophobicity. The strong retention capacity of C18 columns contributes to good peak shapes and effective separation of the main compound from its impurities. google.com For instance, an Agilent H12 C18 column has been successfully used in a stability-indicating RP-LC method. nih.gov The specifications of the column, such as particle size and dimensions, are also important; a common configuration is a 4.6mm x 150mm column with a 3.5 µm particle size. google.com

Table 1: Examples of C18 Columns Used in Rocuronium Bromide Analysis

| Column Name | Dimensions | Particle Size | Reference |

| Agilent H12 C18 | Not Specified | Not Specified | nih.gov |

| Octadecylsilane bonded silica | 4.6mm x 150mm | 3.5 µm | google.com |

| Analytical Technologies Limited C18 | 4.6mm x 250mm | 5 µm | jddtonline.info |

| Nova-Pak® C18 | 3.9mm x 150mm | 5 µm | researchgate.net |

The mobile phase composition is a key variable that is optimized to achieve the desired retention and resolution of Rocuronium Bromide and its impurities. A common approach involves using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govdrugfuture.com The ratio of acetonitrile to the aqueous phase is adjusted to control the elution strength. For example, a 50:50 (v/v) mixture of acetonitrile and a buffer has been used. nih.gov

The pH of the aqueous buffer plays a significant role in the retention behavior of ionizable compounds like Rocuronium Bromide. The pH is often controlled to ensure consistent retention times and peak shapes. researchgate.net Buffer systems such as diammonium hydrogen phosphate (B84403) (pH 8) nih.gov and tetramethylammonium (B1211777) hydroxide (B78521) adjusted to a pH of 7.4 with phosphoric acid have been reported. drugfuture.com The ionic strength of the buffer can also influence the separation. researchgate.net In some methods, gradient elution is employed, where the proportion of the organic solvent is changed over time to improve the separation of complex mixtures of impurities. google.com

Table 2: Examples of Mobile Phase Compositions for Rocuronium Bromide Analysis

| Organic Phase | Aqueous Phase | Ratio (v/v) | pH | Reference |

| Acetonitrile | 0.04M Diammonium hydrogen phosphate buffer | 50:50 | 8 | nih.gov |

| Acetonitrile | Tetramethylammonium hydroxide pentahydrate buffer | 9:1 | 7.4 | drugfuture.com |

| Acetonitrile-tetrahydrofuran | Ammonium (B1175870) carbonate solution | Gradient | 10.4 | google.com |

| Acetonitrile | 0.025M Tetramethylammonium hydroxide pentahydrate | 60:40 | ~7.4 | mdpi.com |

Ultraviolet (UV) detection is a common and robust technique used in HPLC for the quantification of Rocuronium Bromide and its impurities. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For Rocuronium Bromide, a wavelength of around 210 nm is frequently used for detection as it shows a lambda maximum in this region. nih.govmdpi.comresearchgate.net This wavelength provides good sensitivity for the parent drug and its related substances. nih.govgoogle.comdrugfuture.com Other detection wavelengths, such as 207 nm, have also been reported. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurities

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds, making it well-suited for the analysis of Rocuronium Bromide and its polar impurities. mfd.org.mkresearchgate.net This chromatographic mode typically utilizes a polar stationary phase, such as bare silica, and a mobile phase with a high concentration of an organic solvent (typically 60-97%) and a small amount of aqueous buffer (at least 3%). mfd.org.mk The retention mechanism in HILIC is complex, involving partitioning, adsorption, and ion-exchange interactions. researchgate.net

For the analysis of Rocuronium Bromide and its impurities, a HILIC method was developed using a bare silica column. mfd.org.mk The optimization of this method often involves a Design of Experiments (DoE) approach to investigate critical parameters like the acetonitrile content in the mobile phase, as well as the ionic strength and pH of the buffer. mfd.org.mkdoaj.org One study found that optimal chromatographic conditions for separating Rocuronium Bromide from its main impurities, Impurity A and Impurity C, were achieved with a mobile phase consisting of acetonitrile and 107.5 mM ammonium formate (B1220265) buffer (pH 7.0) in a 90:10 (v/v) ratio. mfd.org.mkdoaj.org The retention of Rocuronium Bromide on the bare silica column was found to be influenced by an ion-exchange mechanism, with its contribution being more significant at lower buffer concentrations. mfd.org.mk

The selection of pH is a critical factor; for instance, a pH of 7.0 was chosen over 4.0 because it resulted in a significantly shorter retention time for Rocuronium Bromide (7.9 minutes versus 15.9 minutes), even though the resolution between the main compound and Impurity C was better at pH 4.0. mfd.org.mk This highlights the balance that must be struck between resolution and analysis time in method development.

Specialized HPLC Detection Methods (e.g., Amperometric Detection) for Comprehensive Impurity Profiling

To achieve comprehensive impurity profiling of Rocuronium Bromide, specialized High-Performance Liquid Chromatography (HPLC) detection methods are employed. Amperometric detection (HPLC-ED) offers a sensitive and selective alternative for the simultaneous determination of Rocuronium Bromide and its eight identified impurities. researchgate.netnih.gov

One such method utilizes a Hypersil 100 Silica column (5 µm, 250 mm x 4.6 mm) with a mobile phase composed of a 4.53 g/L solution of tetramethylammonium hydroxide adjusted to pH 7.4 with phosphoric acid, mixed with acetonitrile in a 1:9 ratio. researchgate.netnih.gov Detection is carried out using a glassy carbon electrode set at a potential of +0.9 V against an Ag/AgCl reference electrode. researchgate.netnih.gov This method allows for the recording of chromatograms over a 10-minute period and has been successfully applied to the analysis of Rocuronium and its impurities in pharmaceutical solutions. researchgate.netnih.gov The sensitivity of this method is notable, with a limit of quantitation of 45 ng/mL for Rocuronium and ranging from 25 to 750 ng/mL for its various impurities. researchgate.netnih.gov

Method Validation and Performance Parameters

The validation of any analytical method is crucial to ensure its reliability and is conducted according to guidelines from the International Conference on Harmonisation (ICH). mfd.org.mkich.org This process establishes the performance characteristics of the method, including sensitivity, linearity, specificity, repeatability, limit of quantification (LOQ), and limit of detection (LOD). mfd.org.mkresearchgate.net

For HPLC methods developed for Rocuronium Bromide and its impurities, validation demonstrates the suitability of the method for its intended purpose. mfd.org.mk Key validation parameters are summarized in the table below, based on various studies.

| Parameter | Finding | Citation |

|---|---|---|

| Linearity | A linear relationship (R² ≥ 0.998) was observed over a concentration range of 4–500 ng/mL for rocuronium. Another study showed good linearity for an intermediate in the range of 0.0101 mg/ml to 23.981 mg/ml with a correlation coefficient of 0.9999. | oup.comgoogle.comoup.com |

| Sensitivity (LOD/LOQ) | For an HPLC-ED method, the LOQ for rocuronium was 45 ng/mL, and for impurities, it ranged from 25 to 750 ng/mL. An LC-MS/MS method reported an LOD of 0.6 ng/mL and an LOQ of 4 ng/mL for rocuronium. A different HPLC method for an intermediate and its impurities reported a detection limit of 3 µg/ml and a quantification limit of 10 µg/ml. | researchgate.netnih.govoup.comgoogle.comoup.com |

| Specificity | Specificity is demonstrated by the ability to resolve the main compound from its impurities. In critical separations, the resolution between the two closest eluting peaks is a key indicator. | ich.org |

| Repeatability (Precision) | Intra-day and inter-day precision for an LC-MS/MS method was less than 10.5%. Another study reported a relative standard deviation (RSD) for repeatability of 1.05%. | researchgate.netoup.comoup.com |

| Accuracy | For an LC-MS/MS method, accuracy ranged from 106.6% to 114.9%. Accuracy can also be inferred from established precision, linearity, and specificity. | ich.orgoup.comoup.com |

| Resolution | A resolution of not less than 2.0 between rocuronium and its related compounds is a typical system suitability requirement. | drugfuture.com |

Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable for related impurities)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile impurities that may be present in pharmaceutical preparations of Rocuronium Bromide. google.comgoogleapis.com While Rocuronium Bromide itself is not sufficiently volatile for direct GC analysis, this method is crucial for detecting residual solvents and other volatile organic impurities that may originate from the synthesis or purification processes. oup.comoup.comgoogle.com

For instance, GC analysis can be used to quantify residual solvents like isobutyl acetate (B1210297), dichloromethane (B109758), and ether in the final product. google.com In some cases, derivatization is required to make the analytes suitable for GC analysis. oup.comoup.com The United States Pharmacopeia (USP) outlines a GC method for determining related compounds, employing a flame ionization detector (FID) and a specific fused silica column. drugfuture.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Elucidation

Beyond chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation and elucidation of impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the structural analysis of Rocuronium Bromide impurities.

Molecular Ion Analysis and Mass Differences Reflecting Structural Modifications

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of Rocuronium Bromide and its impurities. oup.comoup.comresearchgate.net The mass spectrum of Rocuronium typically shows a molecular ion (M+) at a mass-to-charge ratio (m/z) of 529, corresponding to the quaternary ammonium salt. researchgate.net

Structural modifications in impurities lead to predictable mass differences from the parent compound. For example, the loss of an acetyl group results in a prominent fragment ion at m/z 487, a characteristic fragmentation pathway for Rocuronium. oup.comresearchgate.netnih.gov Analysis of these mass differences allows for the identification of specific structural changes in an impurity. High-resolution mass spectrometry provides exact mass measurements, which can confirm the elemental composition of an impurity with high precision.

The table below summarizes key mass spectrometric data for Rocuronium.

| Analysis Type | Observation | m/z Ratio | Citation |

|---|---|---|---|

| Molecular Ion (M+) | Corresponds to the quaternary ammonium salt of Rocuronium. | 529 | researchgate.net |

| Fragment Ion | Results from the deacetylation of Rocuronium. This is a major product ion used for quantification in MRM mode. | 487 | oup.comresearchgate.netnih.gov |

| Fragment Ion | Suggests fragmentation of the allylpyrrolidine moieties. | 112 | oup.comoup.com |

| Monoprotonated Ion [M+H]²+ | A weak peak observed in the mass spectrum. | 265 | researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of impurities. The technique involves the selection of a precursor ion (the molecular ion of the impurity) which is then fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation spectrum that serves as a structural fingerprint.

For a Rocuronium Bromide impurity, the analysis would begin by identifying its unique precursor ion. By comparing its fragmentation pattern to that of the parent Rocuronium molecule, key structural differences can be deduced. For example, the ESI-MS/MS spectrum of Rocuronium shows a characteristic molecular ion at m/z 529. oup.com A major product ion is observed at m/z 487, corresponding to a loss of the acetyl group (deacetylation). oup.com

If an impurity like Rocuronium Impurity C (17-Desacetyl Rocuronium Bromide) were analyzed, it would present a different precursor ion. Its MS/MS fragmentation would lack the characteristic loss of an acetyl group, and its fragmentation pathway would help confirm the absence of this functional group and verify the integrity of the rest of the molecule. This comparative approach allows for the precise localization of structural modifications.

Table 1: Illustrative MS/MS Fragmentation Data for Rocuronium and a Potential Impurity

| Compound | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Inferred Neutral Loss |

| Rocuronium Bromide | 529 | 487, 112 | Deacetylation, Allylpyrrolidine moieties |

| Impurity C (17-Desacetyl) | 487 | 413, 376, 70 | Fragmentation of allylpyrrolidine moieties |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, enabling the determination of an impurity's elemental composition. This is a crucial step in identifying an unknown compound. deepdyve.comresearchgate.net

In a forced degradation study of Rocuronium Bromide, HRMS was used to investigate an unknown degradation product formed under oxidative stress. deepdyve.comresearchgate.net The analysis revealed a formal loss of CH2 and an addition of one oxygen atom compared to the intact drug, leading to the identification of an opened morpholine (B109124) ring transformed into an N-ethanoyl-formamide group. deepdyve.comresearchgate.net This demonstrates the power of HRMS in pinpointing even subtle changes in molecular formula. For any given impurity, obtaining its exact mass allows chemists to propose a limited number of possible elemental formulas, which can then be confirmed using other spectroscopic techniques.

Table 2: Example of HRMS Data for Impurity Identification

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) |

| Rocuronium | C₃₂H₅₃N₂O₄⁺ | 529.39999 | 529.4002 |

| Impurity C | C₃₀H₅₁N₂O₃⁺ | 487.38942 | 487.3895 |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., 3-keto group absorption at 1715 cm−1)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The ATR-FTIR spectrum of Rocuronium Bromide shows characteristic peaks including a strong C=O ester stretch around 1748 cm⁻¹ and an O-H stretch at 3360 cm⁻¹. mdpi.com

When analyzing an impurity, its IR spectrum is compared against the parent compound. For an impurity like Rocuronium Impurity H (a 3-oxo derivative) , one would expect the disappearance of the O-H stretching band and the appearance of a strong carbonyl (C=O) absorption characteristic of a ketone, typically around 1715 cm⁻¹. uspbpep.com Conversely, for Impurity C (17-Desacetyl Rocuronium) , the key change would be the disappearance of the ester carbonyl (C=O) band at ~1748 cm⁻¹ and a more pronounced hydroxyl (O-H) absorption, confirming the hydrolysis of the ester group. mdpi.commfd.org.mk

Table 3: Representative IR Absorption Frequencies for Functional Group Analysis

| Functional Group | Typical Absorption Range (cm⁻¹) | Relevance to Rocuronium/Impurities |

| O-H Stretch (Alcohol) | 3200-3600 | Present in Rocuronium and Impurity C |

| C-H Stretch (Alkane) | 2850-2960 | Present in steroid backbone |

| C=O Stretch (Ester) | 1735-1750 | Present in Rocuronium, absent in Impurity C |

| C=O Stretch (Ketone) | 1710-1725 | Present in Impurity H |

| C=C Stretch (Alkene) | 1640-1680 | Present in the allyl group of Rocuronium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netmdpi.comresearchgate.net

¹H NMR provides information on the number of different types of protons and their chemical environments. In the case of an impurity, specific changes in the ¹H NMR spectrum compared to Rocuronium Bromide can pinpoint the site of modification. For example, in Impurity C (17-Desacetyl Rocuronium) , the sharp singlet corresponding to the three protons of the acetyl methyl group (typically around δ 2.0 ppm) would be absent. Other shifts, particularly for protons near the C-17 position, would also be observed, confirming the structural change.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For an impurity like Impurity C , the ¹³C NMR spectrum would lack the signals for the ester carbonyl carbon (typically δ 170-171 ppm) and the acetyl methyl carbon (typically δ 21-22 ppm) that are present in the spectrum of Rocuronium Bromide. This provides conclusive evidence for the loss of the acetyl group.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of an impurity can be achieved.

Strategies for Impurity Control and Mitigation of Rocuronium Bromide Impurity 31

Process Optimization in Chemical Synthesis

The formation of impurities during the chemical synthesis of Rocuronium (B1662866) Bromide is a significant challenge. A robust control strategy involves a multi-faceted approach, including the precise management of reaction conditions, the development of cleaner synthetic routes, and the implementation of efficient purification processes.

Fine-tuning Reaction Parameters to Minimize Impurity 31 Formation

The generation of byproducts, including Impurity 31, is highly sensitive to the conditions under which chemical reactions are performed. Meticulous control over parameters such as temperature, solvent choice, and stoichiometry is essential for minimizing impurity formation.

Research into the synthesis of Rocuronium Bromide intermediates has shown that optimizing time and temperature can significantly reduce the level of unwanted byproducts. For instance, in the epoxidation step of an early-stage intermediate, controlling the temperature between 0-5°C and the reaction time to 15 hours was effective in limiting a specific monoepoxy impurity to just 0.3%. asianpubs.orgasianpubs.org Similarly, during the final quaternization step with allyl bromide, maintaining the reaction at room temperature is a common practice, while subsequent drying of the product at a controlled temperature not exceeding 35°C is believed to help prevent the formation of certain degradation impurities. google.com

The choice of solvent and the stoichiometry of reactants also play a crucial role. In the epoxide ring-opening step with morpholine (B109124), using a tetrahydrofuran (B95107) (THF) or acetone-water mixture and controlling the morpholine stoichiometry to two molar equivalents helps to minimize the formation of undesired diastereomers. Protecting the reaction environment, for example by using nitrogen gas, can also prevent oxidative degradation and the formation of related impurities. google.comgoogle.com

Table 1: Optimized Reaction Parameters for Rocuronium Bromide Synthesis

| Synthesis Step | Parameter | Optimized Condition | Impact on Impurity Control |

|---|---|---|---|

| Epoxidation | Temperature | 0-5°C | Controls monoepoxy impurity to <0.3%. asianpubs.orgasianpubs.org |

| Epoxide Ring-Opening | Morpholine Stoichiometry | 2 mol equivalents | Minimizes formation of diastereomeric impurities. |

| Final Product Preparation | Atmosphere | Nitrogen Aeration | Reduces oxidative degradation. google.comgoogle.com |

| Final Product Drying | Temperature | ≤ 35°C | Prevents formation of certain degradation impurities. google.com |

Development of Alternative Synthetic Pathways to Avoid Byproducts

Traditional synthetic routes for Rocuronium Bromide can be prone to producing impurities that are difficult to remove. rhhz.net For example, introducing the 16β-pyrrolidinyl group before the ring-opening of the 2α, 3α-epoxy steroid can lead to the formation of hard-to-remove disubstituted impurities, such as Impurity E and Impurity F. rhhz.netresearchgate.net

Rational Design of Purification Processes

Even with an optimized synthetic process, a dedicated purification strategy is necessary to ensure the final API meets stringent purity requirements. For Rocuronium Bromide, which can form solvates and is susceptible to hydrolysis, this requires carefully designed processes that often avoid high temperatures. google.com

A common and effective technique is anti-solvent crystallization or precipitation. This involves dissolving the impure Rocuronium Bromide in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and then pouring the solution into a vigorously stirred anti-solvent, like diethyl ether or isobutyl acetate (B1210297). google.com This causes the pure product to precipitate out of the solution, leaving impurities behind. This method has been shown to reduce total impurities to as low as 0.16%. google.com Further purification can be achieved through subsequent recrystallization steps using solvents like acetone (B3395972) or acetonitrile. justia.com

Another advanced purification method involves dissolving the crude product in water, treating the aqueous solution with activated carbon or silica (B1680970) gel to adsorb impurities, followed by lyophilization (freeze-drying). google.comgoogle.com This process is effective at removing residual solvents and other impurities, including 3-bromopropylene, and is advantageous because Rocuronium Bromide is relatively stable at the low temperatures used in lyophilization. google.com The resulting lyophilized powder can achieve a purity of 99% or higher. google.com

Stability Studies and Degradation Product Management

Understanding the stability of Rocuronium Bromide is critical for managing impurities that may form during storage or administration. This involves subjecting the drug to stress conditions to identify potential degradation pathways and developing analytical methods to monitor these degradants.

Implementation of Forced Degradation Testing for Rocuronium Bromide

Forced degradation studies, performed in accordance with International Council for Harmonisation (ICH) guidelines, are essential for identifying likely degradation products, such as Impurity 31, and understanding the drug's intrinsic stability. nih.govdocksci.com These studies involve exposing Rocuronium Bromide to a variety of harsh conditions that accelerate its decomposition.

Studies have been conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress. nih.govresearchgate.netresearchgate.net The results indicate that Rocuronium Bromide is susceptible to degradation under these conditions, particularly oxidative stress, where the morpholine moiety can be transformed. docksci.com Under basic hydrolysis, the compound is unstable and can degrade into multiple products. researchgate.net This information is crucial for developing appropriate formulation strategies, such as controlling the pH and protecting the drug from light and oxygen, to prevent the formation of Impurity 31 in the final drug product. google.com

Table 2: Summary of Forced Degradation Conditions for Rocuronium Bromide

| Stress Condition | Reagent/Parameter | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 2M HCl | Significant degradation observed. | nih.govresearchgate.net |

| Basic Hydrolysis | 2M NaOH | Unstable, formation of multiple degradation products. | nih.govresearchgate.netresearchgate.net |

| Oxidative | 3% H₂O₂ | Degradation observed, morpholine ring found to be unstable. | nih.govdocksci.comresearchgate.net |

| Thermal | 135°C | Degradation observed. | nih.govresearchgate.net |

| Photolytic | 254 nm UV light | Degradation observed. | nih.govresearchgate.net |

Development of Stability-Indicating Analytical Methods

To effectively control Impurity 31, robust analytical methods are required that can separate and quantify the impurity in the presence of the API and other related substances. Such methods are termed "stability-indicating."

Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for Rocuronium Bromide and its impurities. researchgate.net A common approach is reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase consisting of an acetonitrile and buffer mixture, with UV detection at around 210 nm. nih.govresearchgate.net These methods have been validated according to ICH guidelines and are capable of separating Rocuronium Bromide from the degradation products formed under various stress conditions. nih.gov

Additionally, hydrophilic interaction liquid chromatography (HILIC) has been developed as an alternative for determining the polar Rocuronium Bromide along with its main degradation products, Impurity A and Impurity C. mfd.org.mk The development of these selective and sensitive analytical methods is a cornerstone of quality control, enabling the routine analysis and precise monitoring of Impurity 31 levels throughout the manufacturing process and during the product's shelf life. nih.gov

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Column | Agilent H12 C18 |

| Mobile Phase | Diammonium hydrogen phosphate (B84403) buffer (pH 8; 0.04M) : Acetonitrile (50:50; v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 210 nm |

| Reference | nih.govresearchgate.net |

Role of Reference Standards and Certified Reference Materials for Impurity 31

The control and monitoring of impurities are critical components in the manufacturing of safe and effective pharmaceutical products like Rocuronium Bromide. The accurate identification and quantification of any impurity, including Rocuronium Bromide Impurity 31, are fundamentally dependent on the availability and proper use of highly purified reference standards. simsonpharma.comdemarcheiso17025.com These standards serve as the benchmark against which production batches of the active pharmaceutical ingredient (API) are tested, ensuring they meet the stringent purity requirements set by regulatory authorities. demarcheiso17025.com

A reference standard is a highly purified compound that has been extensively characterized to establish its identity and purity. simsonpharma.comaxios-research.com In the context of Rocuronium Bromide, a reference standard for Impurity 31 is a sample of this specific substance, used for qualitative and quantitative analysis. Its primary roles include:

Peak Identification: In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are commonly used for impurity profiling, the reference standard for Impurity 31 is used to confirm the identity of the impurity peak in the Rocuronium Bromide sample by comparing retention times. mfd.org.mkresearchgate.net

Method Validation: Analytical methods developed to detect and quantify impurities must be validated to ensure they are accurate, precise, and reliable. simsonpharma.com The Impurity 31 reference standard is essential for this validation process, helping to determine parameters like the limit of detection (LOD) and limit of quantitation (LOQ). google.com

Quantitative Analysis: By creating a standard curve with known concentrations of the Impurity 31 reference standard, analysts can accurately calculate the amount of this impurity present in a given sample of Rocuronium Bromide. gbjpl.com.au This ensures that the impurity does not exceed the established safety thresholds.

Certified Reference Materials (CRMs) represent a higher level of quality and assurance. gbjpl.com.au A CRM is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties and is accompanied by a certificate issued by an authoritative body. simsonpharma.comgbjpl.com.au This certificate provides the property value, its associated uncertainty, and a statement of metrological traceability. simsonpharma.com For an impurity like Impurity 31, a CRM would provide the highest degree of confidence in analytical results, which is crucial for regulatory submissions and quality control in pharmaceutical manufacturing. gbjpl.com.ausynthinkchemicals.com While a standard reference material provides a reliable basis for comparison, a CRM offers certified assurance of its stated properties, making it indispensable for calibrating instruments and validating methods that require the utmost precision. demarcheiso17025.comgbjpl.com.au

The availability of a well-characterized reference standard for this compound, also known as Rocuronium Bromide Diacetate Impurity, is therefore a prerequisite for any effective impurity control strategy. axios-research.com It enables manufacturers to consistently monitor and control the level of this impurity, ensuring the quality and consistency of the final drug product. simsonpharma.com

Data Table: Characteristics of this compound Reference Standard

| Parameter | Data |

| Compound Name | This compound |

| Alternate Names | Rocuronium Bromide Diacetate Impurity, Desallyl Rocuronium Diacetate |

| CAS Number | 119302-22-6 |

| Molecular Formula | C₃₁H₅₀N₂O₅ |

| Molecular Weight | 530.75 g/mol |

| Primary Use | Analytical reference standard for quality control (QC), method development, and method validation (AMV) in Rocuronium Bromide synthesis and formulation. axios-research.com |

| Typical Appearance | White to Off-White Solid cymitquimica.com |

Regulatory and Pharmacopeial Perspectives on Rocuronium Bromide Impurity 31

Compliance with International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and form the basis for pharmaceutical regulation in many countries.

ICH Q3A (R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.org This guidance is not directly applicable to Rocuronium (B1662866) Bromide as it is an established drug substance, not a new one. geneesmiddeleninformatiebank.nleuropa.eu However, the principles of this guideline, such as the classification, identification, and qualification of impurities, are fundamental to good manufacturing practice (GMP) and are often applied as a general framework. premier-research.com

Organic impurities, which can arise during manufacturing or storage, are a key focus. ich.org These can include starting materials, by-products, intermediates, and degradation products. ich.org The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. premier-research.com While specific details for Impurity 31 are not publicly available within this context, any impurity in the Rocuronium Bromide drug substance would be subject to these principles. Analytical results for all batches used in clinical, safety, and stability testing must be provided in registration applications. ich.org

ICH Q3B (R2): Impurities in New Drug Products

The ICH Q3B(R2) guideline is complementary to Q3A(R2) and focuses on impurities in new drug products. europa.euich.org It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu Impurities already present in the drug substance are generally not monitored in the drug product unless they are also degradation products. europa.eu

For Rocuronium Bromide drug products, this guideline is highly relevant. The manufacturer must summarize the degradation products observed during manufacturing and stability studies, based on a scientific understanding of potential degradation pathways. ich.org Any degradation product exceeding the reporting threshold must be reported, and those exceeding the identification threshold must be identified. ich.org Should Impurity 31 be a degradation product formed during the formulation or storage of the Rocuronium Bromide injection, its levels would be strictly controlled according to the thresholds outlined in this guideline. europa.eu

ICH Q1A (R2): Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline outlines the stability data package required for a new drug substance or product for a registration application. ich.org The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.orgraps.org This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. ich.org

Stability studies for Rocuronium Bromide would include monitoring for the formation of impurities, including potential degradation products like Impurity 31. slideshare.net The guideline specifies conditions for long-term, intermediate, and accelerated stability studies. memmert.com For instance, long-term studies might be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. memmert.com Any significant change, defined as a failure to meet specifications, would be investigated. ich.org Photostability testing is also required to assess the impact of light on the drug product. ich.org The stability data must be generated from at least three primary batches of the drug product, using the same formulation and container closure system as proposed for marketing. ich.org

Pharmacopeial Monograph Requirements

Pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards for medicines. These monographs include tests, procedures, and acceptance criteria to ensure the quality of pharmaceutical products.

Impurity Limits and Acceptance Criteria for Rocuronium Bromide Impurities

Both the European Pharmacopoeia and the United States Pharmacopeia have monographs for Rocuronium Bromide that specify limits for related substances. uspbpep.comuspnf.com These monographs list several specified impurities, often designated with letters (e.g., Impurity A, B, C, etc.). uspbpep.com For example, the European Pharmacopoeia sets a limit for Impurity A at not more than 0.2% as determined by High-Performance Liquid Chromatography (HPLC). google.comgoogleapis.comgoogle.comgoogleapis.com

While "Impurity 31" is not explicitly listed as a specified impurity in the publicly available abstracts of these pharmacopeias, it would fall under the category of "unspecified impurities." The general limit for any single unspecified impurity in the European Pharmacopoeia is often set at 0.10%. uspbpep.com The total of all impurities is also controlled, with a typical limit of 1.5%. uspbpep.com It is important to note that commercial suppliers of pharmaceutical reference standards offer a wide range of Rocuronium Bromide impurities, including many not individually named in the pharmacopeias. pharmaffiliates.comsynzeal.comsimsonpharma.comchemicea.com

The table below summarizes typical impurity limits found in the European Pharmacopoeia for Rocuronium Bromide.

| Impurity | Limit (%) |

| Impurity A | ≤ 0.2 |

| Impurities B, C | ≤ 0.3 (each) |

| Impurities D, E, F, G, H | ≤ 0.1 (each) |

| Unspecified Impurities | ≤ 0.10 (each) |

| Total Impurities | ≤ 1.5 |

Data sourced from a European Pharmacopoeia monograph summary. uspbpep.com

Future Research Directions in Rocuronium Bromide Impurity 31 Analysis

Development of Novel Analytical Techniques with Enhanced Sensitivity and Selectivity

The accurate quantification of Impurity 31, especially at trace levels, is paramount. nih.gov Current methods, often relying on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, may lack the necessary sensitivity for detecting minute quantities that could be significant. pharmafocusasia.comresearchgate.net Future research must therefore focus on developing and validating more advanced analytical technologies.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS) represents a significant leap forward. biomedres.us This hyphenated technique offers superior separation efficiency and specificity, allowing for unambiguous identification and quantification of Impurity 31, even in complex matrices. nih.govbiomedres.us The development of such methods would drastically lower the limits of detection (LOD) and quantification (LOQ), a critical step for ensuring the purity of the final drug product. nih.gov

Further exploration into two-dimensional liquid chromatography (2D-LC) could also provide enhanced resolution, separating Impurity 31 from other closely eluting impurities that might interfere with accurate measurement in single-dimension chromatography.

Table 1: Comparison of Current and Proposed Analytical Methods for Impurity 31

In-depth Mechanistic Studies of Impurity 31 Formation and Degradation Pathways

A thorough understanding of how Impurity 31 is formed and degrades is essential for its control. google.com Future research should involve comprehensive mechanistic studies, including forced degradation experiments under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress. nih.govresearchgate.net Such studies are crucial for identifying the key factors that contribute to the impurity's formation during synthesis and storage. docksci.com

For instance, it is known that the ester bond in the Rocuronium (B1662866) Bromide molecule is susceptible to hydrolysis, leading to degradants like Impurity C. google.comjournalijar.com Similarly, oxidative conditions can affect the morpholine (B109124) moiety of the molecule. nih.gov Research should aim to elucidate the specific reaction sequence leading to Impurity 31. By identifying precursor molecules and reaction intermediates, process chemists can modify reaction conditions or purification steps to minimize its generation. Isotope labeling studies could be employed to trace the origin of atoms within the Impurity 31 structure, providing definitive insights into the formation mechanism.

Table 2: Hypothetical Forced Degradation Study Results for Impurity 31

Advanced Computational Modeling for Predicting Impurity Profiles and Behavior

In silico, or computational, modeling is emerging as a powerful predictive tool in pharmaceutical development. zamann-pharma.comnih.gov Future research can leverage these models to anticipate the formation of Impurity 31 and other related substances. pharmajen.com By using quantum mechanics-based approaches like Density Functional Theory (DFT), researchers can calculate the thermodynamic stability of various potential byproducts and the energy barriers of different reaction pathways. This allows for a theoretical ranking of the likelihood of formation for various impurities under specific synthetic conditions.

Furthermore, computational tools can predict the physicochemical and toxicological properties of novel impurities. acdlabs.com Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity endpoints, can help in the early assessment of an impurity's potential risk, guiding development efforts and informing control strategies even before the impurity is synthesized and isolated. nih.gov

Table 3: Application of Computational Modeling in Impurity 31 Research

Exploration of Green Chemistry Approaches to Minimize Impurity Generation in Rocuronium Bromide Synthesis

The principles of green chemistry offer a proactive strategy for impurity control by designing manufacturing processes that reduce or eliminate the generation of hazardous substances from the outset. rsc.orgmdpi.com Future research should focus on applying these principles to the synthesis of Rocuronium Bromide to minimize the formation of Impurity 31. researchgate.net

This could involve several strategies:

Alternative Solvents: Investigating the use of greener solvents that may alter reaction selectivity and reduce the formation of byproducts. jddhs.com

Catalysis: Replacing stoichiometric reagents with highly selective catalysts (including biocatalysts or heterogeneous catalysts) that can direct the reaction towards the desired product and away from impurity-forming side reactions. mdpi.comjddhs.com

Process Intensification: Exploring continuous flow chemistry or microwave-assisted synthesis. researchgate.netresearchgate.net These technologies can offer better control over reaction parameters like temperature and residence time, often leading to cleaner reaction profiles and reduced impurity levels. mdpi.com

By redesigning the synthetic route with green chemistry in mind, the generation of Impurity 31 could be significantly suppressed, leading to a more efficient, sustainable, and higher-quality manufacturing process. rsc.org

Table 4: Potential Green Chemistry Strategies for Rocuronium Bromide Synthesis

Q & A

Q. What analytical methods are recommended for detecting and quantifying Rocuronium Bromide Impurity 31 in pharmaceutical formulations?

-

Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for impurity analysis. The pharmacopeial protocol specifies using a chromatographic system with a buffer solution (pH 7.4) and acetonitrile-water diluent. Relative retention times and resolution parameters (e.g., R ≥ 1.5 between impurities) must be validated (Table 1, ). Quantification involves comparing peak areas of test solutions to standard solutions using the formula:

where is the relative response factor from impurity-specific calibration data .

Q. How does the synthesis pathway of Rocuronium Bromide influence the formation of Impurity 31?

- Answer : Impurities like 31 often arise from incomplete esterification, side reactions during quaternization, or degradation of intermediates. A 2017 synthesis study highlights the importance of optimizing reaction conditions (e.g., temperature, solvent purity) to minimize byproducts. For example, controlling the pH during quaternization reduces undesired alkylation at secondary sites, a common source of stereochemical impurities .

Q. What pharmacological implications are associated with Rocuronium Bromide impurities?

- Answer : Impurities may alter drug efficacy or safety. For instance, structural analogs of rocuronium can interfere with neuromuscular blockade by competing for nicotinic acetylcholine receptors. Evidence from vascular endothelial cell studies shows that even non-toxic impurities (≤50 µg/mL) may modulate inflammatory pathways (e.g., suppressing eNOS expression or enhancing prostaglandin E2 synthesis) .

Advanced Research Questions

Q. How do excretion pathways of Rocuronium Bromide affect impurity profiling in pharmacokinetic studies?

- Answer : Rocuronium is primarily excreted via bile (7% of dose) and urine (26%), with hepatic uptake accounting for 6–13% of the administered dose. Impurities with higher lipophilicity may accumulate in the liver, prolonging their detection window. Metabolites like 17-desacetyl-rocuronium are minor (<1%), suggesting impurities are excreted unchanged. Researchers should use bile and fecal sampling over 48–96 hours for comprehensive impurity tracking .

Q. What experimental strategies resolve contradictions in cytotoxicity data for Rocuronium Bromide and its impurities?

- Answer : Discrepancies in cell viability studies (e.g., 100 µg/mL reducing viability to 84% vs. 70% in different assays) often stem from methodological variability. Standardize protocols by:

Q. How can researchers design impurity stability studies to comply with pharmacopeial guidelines?

- Answer : Stability testing should include:

- Forced degradation : Expose rocuronium to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to simulate impurity formation pathways.

- Validation parameters : Assess resolution between impurities (e.g., R ≥ 3.5 for rocuronium and Impurity C) and limit total impurities to ≤1.5% per batch .

- Data reporting : Use peak area normalization with relative response factors (Table 1) and disregard bromide ion peaks eluting before Impurity A .

Q. What role do impurities play in modulating rocuronium’s antagonism by edrophonium or neostigmine?

- Answer : Quaternary ammonium impurities may competitively inhibit acetylcholinesterase, reducing the efficacy of neostigmine. Dose-response studies show edrophonium’s antagonism is less affected, likely due to its shorter binding duration. Advanced models should quantify impurity-enzyme binding affinity (e.g., ) using SPR or fluorescence polarization assays .

Methodological Best Practices

- Reproducibility : Document HPLC/GC conditions (column type, mobile phase gradient) and impurity response factors in supplementary materials to enable replication .

- Data Integrity : Use open-ended questions in surveys (e.g., “Describe unexpected chromatographic peaks”) to capture unanticipated impurities .

- Ethical Reporting : Disclose all synthetic byproducts, even at <0.1% levels, to avoid selective data bias .

Table 1 : Key Pharmacopeial Limits for Rocuronium Bromide Impurities (Adapted from )

| Impurity | Relative Retention Time | Maximum Allowable Limit (%) |

|---|---|---|

| Impurity A | 0.20 | 2.1 |

| Impurity H | 0.95 | 2.9 |

| Unspecified | — | 0.10 |

| Total Impurities | — | 1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.